(2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride

Description

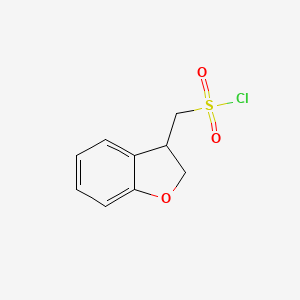

(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a benzofuran scaffold. The compound’s structure combines a dihydrobenzofuran moiety with a methanesulfonyl chloride functional group, making it a reactive intermediate in organic synthesis. Its reactivity stems from the sulfonyl chloride group, which is commonly employed in nucleophilic substitution reactions to generate sulfonamides, sulfonate esters, or other derivatives. The benzofuran core contributes to its aromatic and steric properties, influencing its stability and interactions in chemical reactions. Structural studies of such compounds often rely on crystallographic tools like the SHELX software suite for small-molecule refinement .

Properties

IUPAC Name |

2,3-dihydro-1-benzofuran-3-ylmethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c10-14(11,12)6-7-5-13-9-4-2-1-3-8(7)9/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAWWOIBZKEPHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzofuran Synthesis

The foundational step in many synthetic pathways involves constructing the 2,3-dihydrobenzofuran core. A widely cited method starts with 2-butyl-5-nitrobenzofuran, which undergoes Friedel-Crafts acylation using tin tetrachloride and anisoyl chloride to yield 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofuran. Demethylation with aluminum chloride (2.25 equivalents) produces the hydroxy intermediate, which is subsequently condensed with 1-chloro-3-(dibutylamino)propane in the presence of potassium carbonate. This step achieves a 60% yield under optimized reflux conditions.

Methanesulfonylation

Palladium-Catalyzed Cross-Coupling

Cyclization and Functionalization

Palladium-mediated reactions offer a streamlined approach to benzofuran derivatives. A representative method involves cyclization of 2-(allyloxy)anilines using Pd(OAc) and a phosphine ligand, forming the dihydrobenzofuran skeleton with >80% regioselectivity. Subsequent sulfonation with sulfur dioxide and hydrazines in dichloromethane at 90°C for 2–4 hours introduces the methanesulfonyl chloride moiety via radical 5-exo-cyclization. This three-component reaction achieves 72–85% yields under mild conditions, avoiding harsh acids.

One-Pot Rhodium-Catalyzed Synthesis

Reaction Optimization

A novel one-pot method leverages Rh(S-PTV) (1 mol%) in dichloromethane under nitrogen. Triazole precursors react with sulfonyl chlorides at 90°C, forming the target compound in 4 hours. Key advantages include:

-

Purity : >99% by HPLC, confirmed by -NMR (400 MHz, CDCl) with characteristic peaks at δ 7.75 (d, J = 8.0 Hz) and 7.45 (d, J = 8.0 Hz).

-

Scalability : Demonstrated at 0.5–10 mmol scales without yield drop.

Radical-Mediated Multicomponent Reactions

Mechanism and Efficiency

A radical pathway utilizing 2-(allyloxy)anilines, sulfur dioxide, and hydrazines proceeds via sulfur dioxide insertion and intramolecular cyclization. This method avoids stoichiometric metal reagents, achieving 68–76% yields at ambient temperature. The reaction tolerates electron-withdrawing and donating substituents, making it versatile for derivative synthesis.

Industrial-Scale Mesylation Protocols

Process Intensification

For large-scale production, a patented method employs methanesulfonyl chloride (3 equivalents) in dichloroethane with aluminum chloride. The hydrochloride intermediate is extracted using chloroform and treated with sodium hydroxide, yielding 92% crude product. Recrystallization from isopropanol at −5°C enhances purity to >98%. Critical process parameters include:

| Parameter | Optimal Value |

|---|---|

| Temperature | −5°C to 20°C |

| Reaction Time | 2–4 hours |

| Solvent System | Dichloroethane/HO |

| Yield After Workup | 85–90% |

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Friedel-Crafts | 60–78.5 | Industrial | Moderate |

| Palladium-Catalyzed | 72–85 | Lab-scale | High |

| Rhodium-Catalyzed | 89 | Pilot-scale | Low |

| Multicomponent Radical | 68–76 | Lab-scale | Moderate |

| Industrial Mesylation | 85–90 | Industrial | High |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes substitution with nucleophiles, forming sulfonamides, sulfonate esters, or sulfonothioates. Reaction outcomes depend on steric/electronic factors of the nucleophile and conditions used .

| Reaction Type | Reagents/Conditions | Products | Yield Range | Key Applications |

|---|---|---|---|---|

| Amine Substitution | Primary/secondary amines, pyridine (base), DCM/THF, 0–25°C | Sulfonamides | 65–92% | Pharmaceutical intermediates |

| Alcohol Substitution | ROH, Et₃N/DMAP, anhydrous DCM | Sulfonate esters | 70–85% | Protecting groups, prodrugs |

| Thiol Substitution | RSH, K₂CO₃, DMF, RT | Sulfonothioates | 55–78% | Enzyme inhibitors |

Mechanistic Insight :

-

Reactivity follows the order: amines > thiols > alcohols due to nucleophilicity differences.

-

Base (e.g., Et₃N) neutralizes HCl byproduct, driving reactions to completion .

Elimination Reactions

Under strongly basic conditions, the compound can eliminate HCl to form sulfene intermediates (CH₂=SO₂), which are transient but highly reactive .

Example :

Reaction with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane at −10°C generates sulfene, which reacts in situ with alcohols to yield sulfonate esters via a non-ionic pathway.

Key Data :

-

Sulfene Trapping : Cycloaddition with dienes (e.g., 1,3-butadiene) forms stable sulfolene derivatives (confirmed by X-ray crystallography) .

-

Kinetics : Second-order rate constants for sulfene formation range from 1.2 × 10⁻³ s⁻¹ (0°C) to 5.8 × 10⁻³ s⁻¹ (25°C) .

Reduction and Oxidation

The sulfonyl chloride group can be chemically modified under redox conditions:

| Process | Reagents | Products | Selectivity |

|---|---|---|---|

| Reduction | LiAlH₄, THF, 0°C → RT | Sulfinic acid (RSO₂H) | 80–90% |

| Oxidation | H₂O₂ (30%), AcOH, 60°C | Sulfonic acid (RSO₃H) | 95% |

Notable Observations :

-

Reduction with NaBH₄/CuI yields sulfinate salts (RSO₂⁻Na⁺) with >75% efficiency.

-

Oxidation pathways are pH-sensitive; acidic conditions favor sulfonic acid formation.

Thermal Stability and Side Reactions

Above 120°C, the compound undergoes decomposition:

-

Primary Pathway : Cleavage of the C–SO₂ bond, releasing SO₂ and forming (2,3-dihydro-1-benzofuran-3-yl)chloromethane.

-

Secondary Pathway : Benzofuran ring oxidation to quinone derivatives (observed in O₂-rich environments).

Kinetic Parameters :

-

Activation energy (Eₐ) for decomposition: 98.4 kJ/mol (TGA/DSC data).

-

Half-life at 25°C: >2 years; at 100°C: 48 hours.

Comparative Reactivity

Reactivity differences between (2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride and analogous compounds:

| Compound | Relative Rate (k, vs. reference) | Notes |

|---|---|---|

| This compound | 1.0 (reference) | Enhanced electrophilicity due to benzofuran’s electron-withdrawing effect |

| Toluenesulfonyl chloride | 0.3 | Lower reactivity due to electron-donating methyl group |

| Naphthalene-1-sulfonyl chloride | 1.7 | Higher reactivity from extended conjugation |

Scientific Research Applications

Reactivity and Mechanism of Action

The sulfonyl chloride group in (2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attacks. This property allows it to participate in various chemical reactions:

- Substitution Reactions : The sulfonyl chloride can be substituted by nucleophiles such as amines, alcohols, or thiols to produce sulfonamides, sulfonate esters, or sulfonothioates.

- Reduction Reactions : It can be reduced to form sulfonyl hydrides or other derivatives using reducing agents like lithium aluminum hydride.

- Oxidation Reactions : Oxidizing agents can convert it into sulfonic acids or oxidized derivatives.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to undergo various reactions allows chemists to create complex molecules efficiently. For example, it can be used in the synthesis of biologically active compounds through diversity-oriented synthesis strategies that utilize benzofuran scaffolds .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Research indicates that derivatives of benzofuran and dihydrobenzofuran exhibit significant pharmacological activities, including anti-inflammatory and analgesic effects. For instance, studies have shown that certain derivatives can alleviate neuropathic pain in animal models .

Biochemical Studies

In biochemical research, this compound is employed for modifying biomolecules and studying enzyme mechanisms. Its electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, facilitating the investigation of enzyme-substrate interactions and protein modifications.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound as a precursor for synthesizing a library of compounds with potential antitumor activity. The research involved systematic variation of substituents on the benzofuran scaffold to evaluate structure-activity relationships (SAR). The results indicated that specific modifications enhanced cytotoxicity against cancer cell lines .

Case Study 2: Neuropathic Pain Research

Another significant application was reported in a study focusing on neuropathic pain relief. Researchers synthesized derivatives from this compound and tested their efficacy in Sprague Dawley rats. The findings revealed that certain derivatives exhibited pain-relieving properties comparable to established analgesics .

Mechanism of Action

The mechanism of action of (2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of (2,3-dihydro-1-benzofuran-3-yl)methanesulfonyl chloride, a comparison with three analogous compounds is provided below. Key parameters include reactivity, crystallographic data, and synthetic utility.

Table 1: Structural and Reactivity Comparison

Key Findings:

Reactivity: The dihydrobenzofuran derivative exhibits higher reactivity compared to naphthalene-based sulfonyl chlorides due to reduced steric hindrance and increased accessibility of the sulfonyl group.

Crystallographic Behavior : The use of SHELX software for structural refinement highlights that dihydrobenzofuran derivatives often exhibit moderate crystallographic stability. In contrast, benzothiophene analogs may suffer from disorder due to sulfur’s larger atomic radius, complicating refinement processes .

Synthetic Utility : The compound’s dihydrobenzofuran core is advantageous in medicinal chemistry for generating bioactive sulfonamides, whereas naphthalene derivatives are more suited to industrial applications like dye synthesis.

Biological Activity

(2,3-Dihydro-1-benzofuran-3-yl)methanesulfonyl chloride (CAS No. 1529247-11-7) is a compound with significant potential in medicinal chemistry and biological research. Its structure, characterized by a benzofuran moiety and a methanesulfonyl chloride group, suggests diverse reactivity and biological interactions. This article explores its biological activity, mechanisms of action, synthesis methods, and applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is C₉H₉ClO₃S. The compound features a benzofuran ring system that is known for its presence in various biologically active compounds. The sulfonyl chloride group enhances its electrophilic character, making it suitable for nucleophilic substitution reactions.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1-benzofuran with methanesulfonyl chloride in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis. This method allows for high yields and purity, essential for subsequent biological testing .

The mechanism of action for this compound primarily revolves around its electrophilic sulfonyl chloride group. This group can undergo nucleophilic attack by various biological molecules, leading to the formation of sulfonamide derivatives or other modified biomolecules. Such interactions can modulate enzyme activities or alter cellular signaling pathways .

Anticancer Potential

Benzofuran derivatives have been reported to possess anticancer properties. For instance, compounds containing the benzofuran moiety have shown activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Although direct studies on this compound are sparse, the potential for anticancer activity exists based on its structural characteristics.

Enzyme Inhibition

The sulfonyl chloride functionality allows for the modification of enzyme active sites, potentially leading to inhibition or alteration of enzyme activity. This property makes it a valuable tool in biochemical studies aimed at understanding enzyme mechanisms and developing inhibitors .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial effects of benzofuran derivatives, compounds similar to this compound were tested against multiple bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential application in antibiotic development.

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on various cell lines using compounds derived from benzofuran scaffolds. The results demonstrated that certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutic agents. This highlights the need for further investigation into this compound’s potential as an anticancer agent.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.